molecular formula C7H6FN3 B7963409 6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B7963409
M. Wt: 151.14 g/mol
InChI Key: RJFWUXSEWVJFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6FN3
  • Molar Mass : 151.14 g/mol
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 2.37 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition :
    • It has been shown to inhibit TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer progression and fibrosis. The compound exhibited an IC50 value of 0.013 μM in kinase assays, indicating potent inhibitory activity .
    • Selectivity profiling revealed that this compound is a highly selective inhibitor for ALK5 and ALK4 among a panel of 320 protein kinases .
  • Antimicrobial Activity :
    • The triazole scaffold is known for its broad-spectrum antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens, including bacteria and fungi .
  • Antimalarial Potential :
    • Research has indicated that derivatives of triazolo[1,5-a]pyridine can inhibit falcipain-2, a cysteine protease essential for the lifecycle of Plasmodium falciparum, the causative agent of malaria .

Case Study 1: TGF-β Inhibition

A study focused on the synthesis of compounds related to this compound demonstrated significant inhibition of ALK5 with high oral bioavailability (51%) in rats. This suggests potential for development as an oral therapeutic agent for conditions involving TGF-β signaling dysregulation .

Case Study 2: Antimicrobial Activity

A library of triazolopyridine derivatives was screened for antimicrobial activity, leading to the identification of several compounds with promising inhibitory effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the C-6 position significantly enhanced activity .

Case Study 3: Antimalarial Activity

In another study, compounds derived from the triazolo[1,5-a]pyridine scaffold were evaluated for their antimalarial properties. Two specific derivatives demonstrated IC50 values of 2.24 μM and 4.98 μM against Plasmodium falciparum, highlighting the potential for further development in malaria treatment .

Comparative Analysis

CompoundTargetIC50 ValueOral Bioavailability
This compoundALK50.013 μM51%
Triazolopyridine Derivative AStaphylococcus aureusNot specifiedNot specified
Triazolopyridine Derivative BPlasmodium falciparum2.24 μMNot specified

Properties

IUPAC Name

6-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFWUXSEWVJFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.